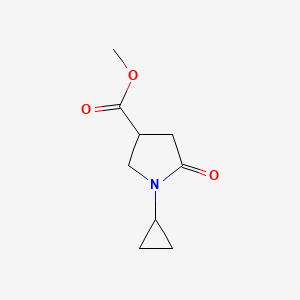

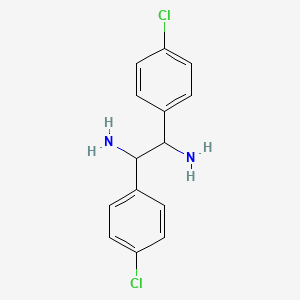

![molecular formula C14H18N2O2S B2548552 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 476295-17-7](/img/structure/B2548552.png)

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]thiazole core, with an ethoxy group attached to the 6-position and a butyramide group attached via a double bond .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[d]thiazoles can undergo a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .

Aplicaciones Científicas De Investigación

Pesticidal Properties

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide: has been investigated for its pesticidal potential. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. The bioassay results revealed favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Some specific compounds within this series demonstrated LC50 values as low as 0.0988–5.8864 mg/L against the diamondback moth. Additionally, certain derivatives displayed lethality rates against spider mites .

Solvent-Dependent Reactions

The compound’s reactivity in different solvents has been explored. When 2-propanol serves as the solvent, it participates in regio- and stereo-selective reactions. For instance, it forms imines with 3-formylchromones and 2-aminobenzothiazoles, while 1° and 2° alcohols yield corresponding 2-alkoxy-3-enamines, with selectivity for the Z-isomer .

Antimicrobial Activity

Although specific studies on this compound’s antimicrobial properties are limited, related analogs have been investigated. For instance, 3-{{2-[(3-chloroquinoxalin-2-yl)oxy]phenyl}amino}butanoic acids were synthesized by reacting acids with 2,3-dichloroquinoxaline. Further exploration of the antimicrobial potential of this compound and its derivatives could be valuable .

Chelating Activity

The compound’s ability to chelate metal ions, particularly Fe^2+, has been studied. Chelation plays a crucial role in various biological processes. Investigating its interaction with metal ions may reveal potential applications in areas such as metalloenzymes, catalysis, and drug design .

Calcium Imaging in Insects

In calcium imaging experiments, certain derivatives of this compound (e.g., 8h, 8i, and viii) were found to activate the release of calcium ions in insect (M. sep-arata) central neurons at higher concentrations. Understanding this mechanism could have implications for insect control strategies .

Further Structural Modifications

The structure-activity relationship (SAR) analysis based on these compounds provides valuable information for future modifications. Researchers can explore additional substitutions and variations to enhance specific properties or develop new insecticidal/acaricidal agents .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-4-6-13(17)15-14-16(3)11-8-7-10(18-5-2)9-12(11)19-14/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPHMRHAOVRMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

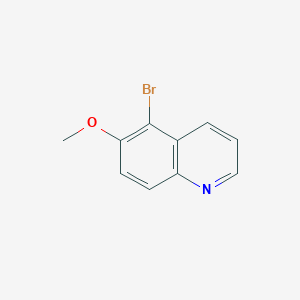

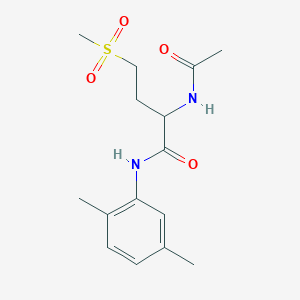

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)

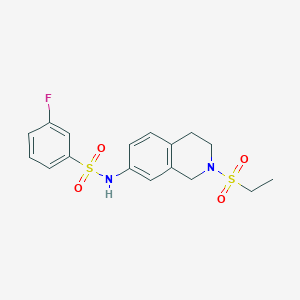

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

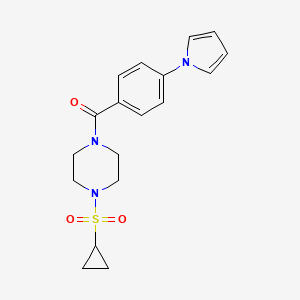

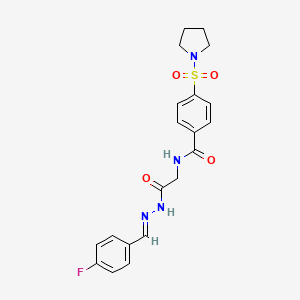

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

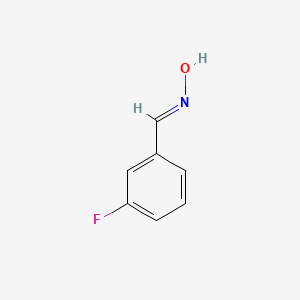

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)